molecular formula C15H21N5O4 B15292952 N6-Isopentenyladenosine-D6

N6-Isopentenyladenosine-D6

Cat. No.: B15292952
M. Wt: 341.40 g/mol
InChI Key: USVMJSALORZVDV-PURTXDLVSA-N
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Description

N6-Isopentenyladenosine-D6 is a modified nucleoside that belongs to the cytokinin family. It is a derivative of N6-Isopentenyladenosine, which is known for its role in regulating plant growth and differentiation. This compound is also found in certain tRNAs, where it enhances the efficiency and accuracy of translation. This compound has been studied for its potential antitumor properties and its ability to modulate various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Isopentenyladenosine-D6 involves the incorporation of deuterium atoms into the isopentenyl group of N6-Isopentenyladenosine. This can be achieved through a series of chemical reactions, including hydrogen-deuterium exchange and selective deuteration. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated chemical reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N6-Isopentenyladenosine-D6 undergoes various chemical reactions, including:

    Oxidation: The isopentenyl group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.

Scientific Research Applications

N6-Isopentenyladenosine-D6 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.

    Biology: The compound is studied for its role in tRNA modification and its impact on translation efficiency.

    Medicine: this compound has shown potential as an antitumor agent, particularly in colorectal cancer. .

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.

Comparison with Similar Compounds

N6-Isopentenyladenosine-D6 can be compared with other similar compounds, such as:

This compound stands out due to its unique deuterium incorporation, which can enhance its stability and alter its metabolic pathways, making it a valuable tool in biochemical and medical research.

Properties

Molecular Formula

C15H21N5O4

Molecular Weight

341.40 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12+,15-/m1/s1/i1D3,2D3

InChI Key

USVMJSALORZVDV-PURTXDLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

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